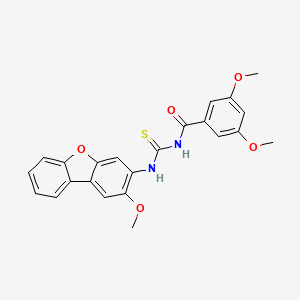![molecular formula C15H16N4O2 B11071221 4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11071221.png)
4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a methylamino group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile typically involves the reaction of benzene derivatives with cyclohexylamine and methylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrobenzene derivatives and cyclohexylamine derivatives. Examples include:
- 4-bromo-2-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride
- 3,4-Methylenedioxy-α-cyclohexylaminopropiophenone
Uniqueness
What sets 4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-[cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-18(13-5-3-2-4-6-13)14-7-11(9-16)12(10-17)8-15(14)19(20)21/h7-8,13H,2-6H2,1H3 |
InChI Key |
DDGKNTGEGIOCBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11071154.png)
![2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol](/img/structure/B11071155.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071156.png)
![2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone](/img/structure/B11071161.png)

![Ethyl 4-[(2-hydroxyphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B11071173.png)

![4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B11071184.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071194.png)
![ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11071197.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11071201.png)
![ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11071202.png)

